4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13562291
InChI: InChI=1S/C13H15FN2O/c14-11-1-2-12-10(8-15-13(12)7-11)9-16-3-5-17-6-4-16/h1-2,7-8,15H,3-6,9H2
SMILES: C1COCCN1CC2=CNC3=C2C=CC(=C3)F
Molecular Formula: C13H15FN2O
Molecular Weight: 234.27 g/mol

4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine

CAS No.:

Cat. No.: VC13562291

Molecular Formula: C13H15FN2O

Molecular Weight: 234.27 g/mol

* For research use only. Not for human or veterinary use.

4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine -

Specification

Molecular Formula C13H15FN2O
Molecular Weight 234.27 g/mol
IUPAC Name 4-[(6-fluoro-1H-indol-3-yl)methyl]morpholine
Standard InChI InChI=1S/C13H15FN2O/c14-11-1-2-12-10(8-15-13(12)7-11)9-16-3-5-17-6-4-16/h1-2,7-8,15H,3-6,9H2
Standard InChI Key AFZLZLNNAKRQDA-UHFFFAOYSA-N
SMILES C1COCCN1CC2=CNC3=C2C=CC(=C3)F
Canonical SMILES C1COCCN1CC2=CNC3=C2C=CC(=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₃H₁₅FN₂O; molecular weight: 234.27 g/mol) combines two heterocyclic systems: a six-membered morpholine ring and a five-membered 6-fluoroindole moiety. The fluorine atom at the indole’s 6-position enhances electron-withdrawing effects, influencing π-π stacking interactions and metabolic stability . The methylene linker (-CH₂-) provides conformational flexibility, enabling optimal binding to biological targets like dopamine receptors .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₃H₁₅FN₂O
Molecular Weight234.27 g/mol
CAS Number1356229-1
LogP (Predicted)2.8–3.2
Hydrogen Bond Donors1 (indole NH)
Hydrogen Bond Acceptors3 (morpholine O, indole N, F)

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of 4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine typically follows a multi-step sequence:

  • Indole Core Preparation: 6-Fluoroindole is synthesized via Fischer indole synthesis, employing 4-fluorophenylhydrazine and a ketone precursor under acidic conditions.

  • Morpholine Incorporation: The indole’s 3-position is functionalized with a methylene group using Mannich reaction conditions, followed by coupling with morpholine via nucleophilic substitution .

  • Purification: Final purification employs column chromatography (e.g., 5–30% ethyl acetate/hexanes) to isolate the product in >90% purity .

Structure-Activity Relationship (SAR) Studies

Modifications to the indole and morpholine moieties reveal critical insights:

  • Fluorine Position: Moving fluorine from the 6- to 5-position (as in 4-((5-fluoro-1H-indol-3-yl)methyl)morpholine) reduces D4R binding affinity by ~10-fold, underscoring the 6-fluoro group’s role in target engagement .

  • Morpholine Substituents: Replacing morpholine with piperazine decreases selectivity for D4R over D2/D3 receptors, highlighting morpholine’s importance in receptor specificity .

Table 2: Impact of Substituents on D4R Antagonism (Ki Values)

Compound ModificationKi (nM)
6-Fluoroindole-morpholine5.2
5-Fluoroindole-morpholine52.1
Morpholine → Piperazine310.0
6-Chloroindole-morpholine2.2

Biological Activities and Pharmacological Applications

Dopamine D4 Receptor Antagonism

4-((6-Fluoro-1H-indol-3-yl)methyl)morpholine exhibits potent D4R antagonism (Ki = 5.2 nM), with >100-fold selectivity over D2/D3 receptors . This selectivity arises from hydrophobic interactions between the morpholine ring and D4R’s extracellular loop 2, as demonstrated in molecular docking studies. In rodent models, the compound attenuates L-DOPA-induced dyskinesia without affecting antiparkinsonian efficacy, positioning it as a promising adjuvant therapy .

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